2-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
2-Fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine scaffold substituted with a pyridin-2-yl group and a benzenesulfonamide moiety. This compound is structurally characterized by:
- Aromatic sulfonamide group: The 2-fluorobenzenesulfonamide contributes to hydrogen-bonding interactions, enhancing receptor binding affinity.
- Piperidine core: The piperidine ring provides conformational flexibility, enabling interactions with hydrophobic pockets in biological targets.
A typical route involves reacting a piperidin-4-ylmethylamine precursor with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
Properties
IUPAC Name |
2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-15-5-1-2-6-16(15)24(22,23)20-13-14-8-11-21(12-9-14)17-7-3-4-10-19-17/h1-7,10,14,20H,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJDQBDDKXAGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the reaction of 2-fluorobenzenesulfonyl chloride with 1-(pyridin-2-yl)piperidin-4-ylmethylamine under controlled conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Further research is needed to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound may find applications in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which 2-Fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyridine ring may play crucial roles in its biological activity, potentially affecting enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthetic yields, and biological activities of 2-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide with analogs from the evidence:
Key Structural and Functional Differences:
Aromatic Substituents: Fluorine vs. Pyridine vs. Benzofuran: The pyridin-2-yl group (target compound) enhances π-π stacking compared to the 2,3-dihydrobenzofuran in Compound 16, which may alter CNS penetration .
Synthetic Efficiency :
- Yields for analogous compounds range from 67% (Compound 16) to 83% (Compound 15), influenced by electron-withdrawing substituents (e.g., chlorine reduces yield) .
Biological Activity: 5-HT7 Antagonism: Compound 5c () shows high 5-HT7 affinity due to its biphenyl-2-yloxy group, whereas the target compound’s pyridine moiety may prioritize α2A receptor interactions . Adrenergic Selectivity: Trifluoroethoxy-phenoxy derivatives () exhibit uroselectivity, suggesting that bulkier substituents favor α1A/α1D subtype selectivity over CNS targets .
Research Findings and Implications
Substituent Effects on Activity:
- Electron-Withdrawing Groups : Chlorine (Compound 16) or nitro groups (W-18) increase metabolic stability but may reduce solubility .
- Oxygenated Linkers : Ether or hydroxypropyl linkers (e.g., Compound 5c) enhance 5-HT7 binding by forming hydrogen bonds with serine residues in the receptor’s active site .
Pharmacokinetic Considerations:
- Lipophilicity: The pyridin-2-yl group in the target compound likely improves blood-brain barrier penetration compared to non-aromatic analogs (e.g., Compound 10) .
Biological Activity
2-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, characterized by its unique structural features including a fluorine atom, a piperidine ring, and a pyridinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.
The molecular formula of this compound is , with a molecular weight of 349.4 g/mol. The presence of the fluorine atom enhances its pharmacological properties by improving metabolic stability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds similar to this compound can inhibit the proliferation of multiple cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis .
- Enzyme Inhibition : The compound is also investigated for its ability to inhibit certain enzymes linked to disease processes. For example, it has been noted for its interaction with lipoxygenases, which are implicated in inflammatory responses and various diseases such as diabetes and cancer .
Case Studies
- Anticancer Activity : A study evaluated the effects of related compounds on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated significant antiproliferative effects, suggesting that structural modifications could enhance activity against these cancers .
- Inflammatory Diseases : Another investigation focused on the inhibition of platelet-type lipoxygenase (12-LOX), revealing that derivatives of benzenesulfonamide showed potent inhibitory effects, which may be beneficial in treating conditions like diabetic nephropathy .
The biological activity of this compound is primarily attributed to its ability to bind selectively to target enzymes or receptors. The fluorine atom and the pyridine moiety enhance binding affinity, leading to modulation of enzymatic activity and subsequent biological effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar sulfonamides is presented below:
| Compound Name | Structure | Antitumor Activity | Enzyme Target |
|---|---|---|---|
| This compound | Structure | High | 12-lipoxygenase |
| 2-chloro-N-(pyridin-3-yl)piperidin-benzenesulfonamide | Structure | Moderate | COX enzymes |
| 4-methyl-N-(pyridin-4-yl)piperidine-sulfonamide | Structure | Low | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
